6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N5 and a molecular weight of 252.14 It is a derivative of piperazine and pyrimidine, which are both important heterocyclic compounds in organic chemistry
Preparation Methods
The synthesis of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial in the synthesis of this compound.
Scientific Research Applications
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action, but it is believed to involve modulation of cellular signaling pathways and interactions with nucleic acids .
Comparison with Similar Compounds
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride can be compared with other piperazine and pyrimidine derivatives:
2-Amino-6-piperazin-1-ylpyrimidin-4(3H)-one dihydrochloride: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also contain piperazine moieties and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-piperazin-1-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCUHJSBLUYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.